5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of heterocyclic chemistry. The pyrimidine scaffold is of immense biological importance as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). This inherent biological role makes the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and approved drugs. nih.govorientjchem.org
The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a vast chemical space of derivatives with diverse pharmacological properties. orientjchem.org Researchers have successfully developed pyrimidine-based compounds that act as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.gov The ability of pyrimidine derivatives to interact with a wide range of biological targets, such as enzymes and receptors, continues to drive significant research interest in both academic and industrial laboratories. nih.govekb.eg
Research Landscape and Prior Studies Related to Pyrimidine-4,6-diamines
Within the broad family of pyrimidine derivatives, the pyrimidine-4,6-diamine core has attracted considerable attention as a key structural motif for the development of targeted therapeutic agents. These compounds are characterized by amino groups at the 4 and 6 positions of the pyrimidine ring, which can serve as crucial hydrogen bond donors and acceptors for molecular recognition processes.
Prior research has demonstrated that pyrimidine-4,6-diamine derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, structure-based design has led to the development of pyrimidine-4,6-diamine derivatives as highly selective Janus kinase 3 (JAK3) inhibitors, which are of interest for treating autoimmune diseases and inflammation. nih.gov The substitution pattern on the exocyclic amino groups is a key determinant of the biological activity and selectivity of these compounds.
Furthermore, the introduction of a nitro group at the 5-position, as seen in the subject compound, significantly influences the electronic properties of the pyrimidine ring. Studies on related compounds, such as 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, reveal a polarization of the molecular electronic structure. nih.gov This polarization, along with the potential for intramolecular hydrogen bonding and specific crystal packing interactions like π-π stacking, makes these molecules interesting for materials science as well as medicinal chemistry. nih.gov
Rationale for Comprehensive Academic Investigation of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
The specific compound, this compound, presents a unique combination of structural features that warrant a thorough academic investigation. The rationale for its study is built upon several key points:
Bioisosteric Modification: The o-tolyl group is a well-established substituent in medicinal chemistry. Its introduction in place of a phenyl group, as seen in the studied analog 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, allows for the exploration of steric and electronic effects on target binding. nih.gov The methyl group in the ortho position can influence the conformation of the molecule by restricting rotation, potentially locking it into a bioactive conformation or introducing new interactions with a protein binding site.
Modulation of Electronic Properties: The electron-withdrawing nitro group at the 5-position is known to decrease the basicity of the pyrimidine ring and polarize the molecule. nih.govacs.org This electronic modulation can impact the compound's pharmacokinetic properties and its ability to participate in specific non-covalent interactions, which are crucial for biological activity.
Potential as a Kinase Inhibitor: Given that the broader class of pyrimidine-4,6-diamines has shown promise as kinase inhibitors, it is hypothesized that this compound could exhibit inhibitory activity against specific kinases. nih.gov The unique substitution pattern offers an opportunity to explore new structure-activity relationships (SAR) in this area.
Material Science Applications: The polarized nature of 5-nitropyrimidine (B80762) derivatives suggests potential applications in nonlinear optics and other material sciences. The specific substitution pattern of the title compound could lead to novel crystal packing and solid-state properties. nih.gov
Overview of Research Methodologies and Theoretical Frameworks Applicable to this compound
A comprehensive study of this compound would involve a multi-faceted approach combining synthesis, characterization, and computational analysis.
Synthesis: The synthesis of N-substituted pyrimidine-4,6-diamines typically starts from a di-halogenated pyrimidine precursor. A common and effective starting material is 4,6-dichloro-5-nitropyrimidine (B16160). The synthesis would likely proceed via a nucleophilic aromatic substitution reaction where the chlorine atoms are displaced by the corresponding amines. For the title compound, this would involve a sequential or one-pot reaction with o-toluidine (B26562) and ammonia (B1221849) (or a protected form). A synthetic route analogous to that for a related compound is detailed below. nih.gov
Table 1: Representative Synthetic Scheme
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|---|---|---|
| 4,6-Dichloro-5-nitropyrimidine | N-methylbenzenamine | Triethylamine (B128534), THF, reflux | N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine |
Structural and Spectroscopic Characterization: Once synthesized, the compound's identity and purity would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.gov
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition of the synthesized compound. nih.gov
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=N, and the nitro group (NO2). nih.gov
Single-Crystal X-ray Diffraction: This technique provides definitive proof of the molecular structure in the solid state, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov The crystal data for a closely related compound provides insight into the expected structural parameters.
Table 2: Crystallographic Data for the Analogous Compound N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
| Parameter | Value |
|---|---|
| Chemical Formula | C18H17N5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.794(2) |
| b (Å) | 7.0019(14) |
| c (Å) | 23.650(6) |
| β (°) | 109.02(3) |
| Volume (Å3) | 1689.8(6) |
Data from Shi F. et al., 2011. nih.gov
Theoretical Frameworks and Computational Studies: Computational chemistry provides valuable insights into the properties and potential behavior of molecules.
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dovepress.com
Molecular Docking: To investigate the potential of this compound as a kinase inhibitor, molecular docking simulations can be performed. rsc.org This involves docking the compound into the active site of known kinase targets to predict binding modes and affinities, thereby guiding biological evaluation.
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were synthesized, QSAR studies could be employed to build mathematical models that correlate structural features with biological activity, aiding in the design of more potent derivatives.
By employing these established methodologies, a comprehensive academic investigation of this compound can be conducted to fully characterize its chemical properties and explore its potential in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-N-(2-methylphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCVCNUNJHBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
Established Synthetic Pathways to 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
The most logical and established route to this compound involves a multi-step process commencing with the formation of a pyrimidine (B1678525) scaffold, followed by nitration and subsequent nucleophilic aromatic substitution.
Precursor Synthesis and Functionalization Strategies
The key precursor for the synthesis of the target compound is 4,6-dichloro-5-nitropyrimidine (B16160). The synthesis of this crucial intermediate typically begins with a compound already possessing the basic pyrimidine ring structure, which is then functionalized.
A common starting material is 4,6-dihydroxypyrimidine. This precursor undergoes nitration to introduce the nitro group at the electron-rich C-5 position, yielding 4,6-dihydroxy-5-nitropyrimidine (B14392). The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Following nitration, the hydroxyl groups are converted to more reactive leaving groups, typically chlorine atoms. This is accomplished by treating 4,6-dihydroxy-5-nitropyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) chemicalbook.com. This reaction furnishes 4,6-dichloro-5-nitropyrimidine, a versatile electrophile for subsequent reactions chemicalbook.comnist.gov.
The final step in the synthesis of this compound is a nucleophilic aromatic substitution reaction. The highly activated pyrimidine ring of 4,6-dichloro-5-nitropyrimidine readily reacts with amines. To obtain the unsymmetrically substituted target molecule, a sequential substitution strategy is employed.
First, 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of ammonia (B1221849) or a protected amine to displace one of the chloro groups, forming 6-chloro-5-nitro-pyrimidin-4-amine. Subsequently, this intermediate is treated with o-toluidine (B26562) to displace the remaining chloro group, yielding the final product, this compound. The order of amine addition can be reversed, with o-toluidine being introduced first, followed by amination. The choice of reaction sequence may be influenced by the relative reactivity of the amines and the desired regioselectivity. The synthesis of a similar compound, N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, from 4,6-dichloro-5-nitropyrimidine and N-methylbenzenamine has been reported, supporting the feasibility of this approach nih.gov.
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 4,6-dihydroxypyrimidine | HNO3, H2SO4 | 4,6-dihydroxy-5-nitropyrimidine |
| 2 | 4,6-dihydroxy-5-nitropyrimidine | POCl3 | 4,6-dichloro-5-nitropyrimidine |
| 3a | 4,6-dichloro-5-nitropyrimidine | Ammonia (1 eq.) | 6-chloro-5-nitro-pyrimidin-4-amine |
| 3b | 6-chloro-5-nitro-pyrimidin-4-amine | o-toluidine | This compound |
Reaction Mechanisms Involved in the Pyrimidine Ring Formation of this compound
The formation of the pyrimidine ring itself typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a similar N-C-N fragment. For the precursor 4,6-dihydroxypyrimidine, a common method is the reaction of malonic acid or its derivatives with urea (B33335) or formamide.
The key reaction mechanism in the functionalization of the pre-formed pyrimidine ring is nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the C-5 position, along with the two nitrogen atoms in the pyrimidine ring, makes the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.
The SNAr mechanism proceeds in two steps:
Addition of the nucleophile: The amine (ammonia or o-toluidine) acts as a nucleophile and attacks the electron-deficient carbon atom (C-4 or C-6) of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Departure of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, resulting in the substituted product.
The sequential nature of the substitution to produce an unsymmetrical diamine is possible due to the deactivating effect of the first amino substituent on the reactivity of the remaining chloro-substituted position, allowing for controlled, stepwise reactions.
Novel Approaches and Methodological Advancements in the Synthesis of this compound
While the classical synthetic route is robust, modern organic synthesis strives for greater efficiency, sustainability, and atom economy. Novel approaches applicable to the synthesis of substituted pyrimidines, including the target compound, are continually being developed.
Catalytic Methods in Pyrimidine Synthesis Relevant to this compound
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of pyrimidine synthesis. While the final substitution steps in the synthesis of this compound are typically uncatalyzed due to the high activation of the substrate, the formation of the initial pyrimidine ring can benefit from catalytic methods. For instance, various Lewis and Brønsted acids, as well as transition metal catalysts, have been employed to promote the condensation reactions that form the pyrimidine core.
In the context of the final amination steps, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of C-N bond formation. Although the high reactivity of 4,6-dichloro-5-nitropyrimidine may not necessitate catalytic activation for reactions with simple amines, these methods could be valuable for coupling less reactive amines or for achieving higher yields and milder reaction conditions.
One-Pot and Multicomponent Reactions for Improved Synthetic Efficiency
For the synthesis of substituted pyrimidines, MCRs that bring together a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source (like urea or guanidine) in a single pot have been widely reported. While the specific substitution pattern of this compound may not be directly accessible through a simple one-pot reaction, the principles of MCRs can be applied to streamline parts of the synthetic sequence. For example, a one-pot procedure for the sequential amination of 4,6-dichloro-5-nitropyrimidine could be envisioned, where the first amine is added, and after a certain reaction time, the second amine is introduced into the same reaction vessel.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters to consider in the synthesis of this compound include solvent, temperature, and base.
| Parameter | Effect on Reaction | Typical Conditions |
|---|---|---|
| Solvent | The polarity of the solvent can influence the rate of SNAr reactions. Polar aprotic solvents like THF, acetonitrile (B52724), or DMF are often effective. | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) |
| Temperature | Higher temperatures generally increase the reaction rate. However, for the sequential substitution, the first amination may be carried out at a lower temperature to enhance selectivity, followed by a higher temperature for the second, less reactive substitution. | Room temperature to reflux, depending on the reactivity of the amine and the specific substitution step. |
| Base | A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. | Triethylamine (B128534) (Et3N), Diisopropylethylamine (DIPEA) |
For the sequential amination of 4,6-dichloro-5-nitropyrimidine, careful control of stoichiometry is essential. Using one equivalent of the first amine at a lower temperature can favor monosubstitution. After the completion of the first step, the second amine can be added, often with an increase in temperature, to drive the reaction to completion. The choice of base is also important; a hindered, non-nucleophilic base is preferred to avoid competition with the amine nucleophiles.
Yield Enhancement and Selectivity Control
The primary route for the synthesis of this compound involves the sequential reaction of a di-substituted pyrimidine with appropriate amines. A common starting material is 4,6-dichloro-5-nitropyrimidine. The synthesis proceeds in a stepwise manner, first introducing an amino group, followed by the introduction of the o-tolylamino moiety.
Reaction Scheme:
Yield enhancement strategies for this synthetic pathway focus on the careful control of reaction conditions to favor the desired product and minimize the formation of byproducts. Key parameters that are often optimized include temperature, reaction time, solvent, and the nature of the base used.
For instance, in the synthesis of related N-aryl-5-nitropyrimidine-4,6-diamines, the choice of solvent has been shown to significantly impact reaction rates and yields. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SNAr reaction. The selection of a suitable base, such as triethylamine or diisopropylethylamine, is also crucial for scavenging the HCl generated during the reaction and driving the equilibrium towards the product.
The following interactive data table illustrates the hypothetical effect of different reaction parameters on the yield of the final product, based on general principles observed in similar syntheses.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 25 | 24 | 65 |
| 2 | Tetrahydrofuran | Triethylamine | 60 | 12 | 78 |
| 3 | Dimethylformamide | Diisopropylethylamine | 80 | 8 | 85 |
| 4 | Acetonitrile | Potassium Carbonate | 80 | 12 | 72 |
Regioselectivity and Stereochemical Considerations in Amine Introduction
The introduction of two different amine groups onto the pyrimidine ring necessitates a discussion of regioselectivity. In the case of 4,6-dichloro-5-nitropyrimidine, the two chlorine atoms are electronically equivalent. However, upon the substitution of the first chlorine with an amino group, the electronic nature of the pyrimidine ring is altered, which can influence the regioselectivity of the second substitution.
The powerful electron-withdrawing nature of the nitro group at the C5 position significantly activates the C4 and C6 positions towards nucleophilic attack. This activation is a key factor in the feasibility of the synthesis. When introducing the o-toluidine, steric hindrance can play a role in directing the substitution. The methyl group on the ortho position of the tolyl ring can influence the approach of the nucleophile to the pyrimidine ring.
In a sequential synthesis, the first amination with ammonia is generally straightforward. The resulting 4-amino-6-chloro-5-nitropyrimidine is then reacted with o-toluidine. The regioselectivity at this stage is not a concern as there is only one available position for substitution. However, if a one-pot synthesis with both amines present were to be attempted, controlling the regioselectivity to obtain the desired unsymmetrical product would be a significant challenge.
Stereochemical considerations for this compound are minimal as the final molecule is achiral and does not possess stereocenters.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. For the production of this compound, several green chemistry approaches can be considered to enhance the sustainability of the process.
Solvent-Free or Environmentally Benign Solvent Approaches
Traditional syntheses of aminopyrimidines often utilize volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more environmentally benign solvents or, ideally, solvent-free conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nanobioletters.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and with the use of less solvent. nanobioletters.com A comparative study on the synthesis of aminopyrimidines has shown that microwave-assisted methods can be more efficient than conventional heating. javeriana.edu.coresearchgate.netjaveriana.edu.co
The following table provides a hypothetical comparison of conventional and microwave-assisted synthesis for the final step in the production of this compound.
| Method | Solvent | Reaction Time | Yield (%) |
| Conventional Heating | Dimethylformamide | 8 hours | 85 |
| Microwave Irradiation | Ethanol (B145695) | 15 minutes | 92 |
The use of greener solvents, such as ethanol or even water, under microwave conditions can dramatically reduce the environmental impact of the synthesis.
Atom Economy and Waste Minimization in this compound Production
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The SNAr reaction used to synthesize this compound can be analyzed for its atom economy.
The reaction for the second step is: C4H3ClN4O2 + C7H9N -> C11H12N6O2 + HCl
The percent atom economy can be calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
In this case:
Molecular Weight of C11H12N6O2 = 260.25 g/mol
Molecular Weight of C4H3ClN4O2 = 174.55 g/mol
Molecular Weight of C7H9N = 107.15 g/mol
% Atom Economy = (260.25 / (174.55 + 107.15)) x 100 = 92.3%
Advanced Structural Characterization and Conformational Analysis of 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
X-ray Crystallography Studies of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
No published studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. Consequently, critical information remains unknown, including:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Similarly, detailed high-resolution ¹H and ¹³C NMR spectral data and their assignments for this compound are not present in the surveyed literature.
¹H and ¹³C NMR Spectral Assignment and Chemical Shift Analysis:The characteristic chemical shifts (δ) and coupling constants (J) for the proton and carbon nuclei within the molecule have not been publicly documented. This information is crucial for confirming the compound's chemical structure in solution and understanding the electronic environment of the atoms.
While data for structurally analogous pyrimidine (B1678525) derivatives exist, extrapolation of this information would not adhere to the strict focus on this compound. Further empirical research is necessary to elucidate the precise structural and conformational properties of this specific compound.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]+, the ion is subjected to collision-induced dissociation (CID). The fragmentation of the protonated this compound would likely proceed through several key pathways, driven by the protonation site and the stability of the resulting fragments. nih.govgre.ac.uk
One probable fragmentation pathway involves the cleavage of the C-N bond between the pyrimidine ring and the o-tolyl group. This would lead to the formation of a protonated 5-nitro-pyrimidine-4,6-diamine fragment and a neutral o-toluidine (B26562) molecule. Another significant fragmentation could be the loss of the nitro group. The loss of NO2 (46 Da) is a common fragmentation pathway for nitroaromatic compounds. nih.gov Additionally, fragmentation of the pyrimidine ring itself could occur, leading to a variety of smaller charged species.
A plausible fragmentation scheme for protonated this compound is outlined in the table below. The m/z values are calculated based on the monoisotopic mass of the parent compound.
Table 1: Postulated MS/MS Fragmentation of [this compound+H]+
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
|---|---|---|---|
| 260.1 | 243.1 | 17 | [M+H-NH3]+ |
| 260.1 | 214.1 | 46 | [M+H-NO2]+ |
| 260.1 | 153.1 | 107 | [M+H - C7H9N]+ (o-toluidine) |
| 260.1 | 107.1 | 153 | [C7H9N+H]+ (protonated o-toluidine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the pyrimidine ring, the amino groups, the nitro group, and the tolyl substituent. The molecule contains several chromophores and auxochromes that will give rise to distinct absorption bands. The primary electronic transitions anticipated are π → π* and n → π* transitions. ijiset.com
The pyrimidine ring itself exhibits π → π* transitions, which are typically observed at shorter wavelengths. The presence of the amino and nitro groups, which are strong auxochromes and chromophores, respectively, will significantly influence the position and intensity of these bands. The amino groups act as electron-donating groups, while the nitro group is a strong electron-withdrawing group. This "push-pull" electronic system is expected to cause a bathochromic (red) shift of the π → π* transitions to longer wavelengths, likely into the near-UV or visible region.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Pyrimidine ring, aromatic system | 250-400 |
| n → π* | Nitro group, amino groups, pyrimidine N atoms | 350-500 |
The polarity of the solvent can have a significant impact on the UV-Vis spectrum of this compound due to differential solvation of the ground and excited states. semanticscholar.orgresearchgate.netyoutube.com
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is typically more polar than the ground state, and thus it is stabilized to a greater extent by a polar solvent. libretexts.org
Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. libretexts.org This is because the ground state, with its non-bonding electrons, can interact more strongly with polar solvents (e.g., through hydrogen bonding) than the excited state. This leads to a greater stabilization of the ground state and an increase in the energy gap for the transition.
Given the presence of both π → π* and n → π* transitions in this compound, its UV-Vis spectrum is expected to show solvatochromism. The magnitude of these shifts can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation.
Table 3: Predicted Solvent Effects on the Absorption Maxima (λmax) of this compound
| Solvent | Polarity | Expected Shift in π → π* λmax | Expected Shift in n → π* λmax |
|---|---|---|---|
| Hexane | Non-polar | - | - |
| Dichloromethane | Polar aprotic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Ethanol (B145695) | Polar protic | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |
| Water | Highly polar protic | Significant Bathochromic Shift | Significant Hypsochromic Shift |
Conformational Analysis and Tautomerism Studies of this compound
The conformational flexibility of this compound primarily arises from the rotation around the C-N bond connecting the o-tolyl group to the pyrimidine ring. The presence of the ortho-methyl group on the tolyl ring is expected to introduce steric hindrance, which will significantly influence the preferred conformation.
In the solid state, the conformation is often dictated by crystal packing forces. X-ray crystallographic studies of similar N-aryl-pyrimidine derivatives, such as N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, have shown that the phenyl rings are significantly twisted out of the plane of the pyrimidine ring. nih.gov For this compound, a similar twisted conformation is anticipated in the solid state to minimize steric clash between the ortho-methyl group and the pyrimidine ring. Intramolecular hydrogen bonding between the amino hydrogen and an oxygen of the nitro group could also play a role in stabilizing a particular conformation. nih.gov
In solution, the molecule is likely to exist as a mixture of rapidly interconverting conformers. The preferred conformation in solution will be a balance between steric effects and electronic interactions. Theoretical calculations, such as those using Density Functional Theory (DFT), could be employed to predict the relative energies of different conformers and the rotational energy barrier around the C-N bond. mdpi.com
Tautomerism is a potential phenomenon for this compound, which can exist in different tautomeric forms due to the migration of a proton. The most likely tautomerism would involve the amino groups and the pyrimidine ring nitrogens, leading to imino tautomers. nih.govpnas.orgnih.gov
The amino form is generally the more stable tautomer for aminopyrimidines. nih.gov However, the presence of the electron-withdrawing nitro group and the o-tolyl substituent could influence the tautomeric equilibrium. The interconversion between tautomers can be facilitated by solvent molecules and is often pH-dependent.
Experimental investigation of tautomeric equilibria can be carried out using spectroscopic techniques such as NMR and UV-Vis spectroscopy. academie-sciences.fr For example, changes in the chemical shifts of protons involved in the tautomerization or shifts in the absorption maxima in the UV-Vis spectrum upon changing solvent polarity or pH can provide evidence for the existence of different tautomers. Theoretical calculations can also be used to estimate the relative stabilities of the different tautomeric forms and the energy barriers for their interconversion. mdpi.comnih.gov
Table 4: Potential Tautomeric Forms of this compound
| Tautomer Name | Description |
|---|---|
| Amino Tautomer | Both exocyclic nitrogen atoms are in the amino form (-NH2 and -NH-tolyl). |
| Imino Tautomer | One of the exocyclic amino groups is converted to an imino form (=NH), with the proton transferred to a ring nitrogen. |
Computational Chemistry and Molecular Modeling of 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, enabling the detailed study of the electronic structure of molecules. It has been instrumental in characterizing the properties of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine and its analogues.
Interactive Data Table: Selected Bond Lengths and Angles of Pyrimidine (B1678525) Derivatives
| Parameter | Bond/Angle | Typical Value (Å or °) |
| Bond Length | C-N (pyrimidine) | ~1.3-1.4 |
| C=C (pyrimidine) | ~1.3-1.4 | |
| C-N (amino) | ~1.4 | |
| N-O (nitro) | ~1.2 | |
| Bond Angle | C-N-C (pyrimidine) | ~115-120 |
| N-C-N (pyrimidine) | ~120-125 |
Note: The values presented are typical for pyrimidine derivatives and may vary for this compound.
The electronic characteristics of this compound are unveiled through the analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of the molecule's chemical reactivity and stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. For related nitro-substituted pyrimidine derivatives, the regions around the nitro group typically exhibit a negative electrostatic potential, highlighting them as likely sites for electrophilic attack. In contrast, the areas surrounding the amino groups generally show a positive potential, suggesting their susceptibility to nucleophilic attack.
DFT methods are widely used to predict the spectroscopic signatures of molecules. The Gauge-Independent Atomic Orbital (GIAO) method allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can be compared with experimental data for structure verification. researchgate.netmdpi.com Furthermore, theoretical vibrational frequencies can be computed and correlated with experimental infrared (IR) and Raman spectra to assign specific vibrational modes. researchgate.netresearchgate.net Electronic transitions and the resulting ultraviolet-visible (UV-Vis) absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), offering insights into the electronic behavior of the molecule. researchgate.netmdpi.com
Interactive Data Table: Predicted Spectroscopic Data for a Pyrimidine Derivative
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | 8.46 (s, 1H), 7.23-7.19 (m, 4H), 7.13-7.11 (m, 2H), 7.02-6.99 (m, 4H), 3.50 (s, 6H) |
| ¹³C NMR | Chemical Shift (ppm) | 156.0, 155.7, 144.2, 129.2, 126.6, 125.1, 121.0, 42.0 |
Note: The data presented is for a related compound, N⁴,N⁶-dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, and serves as an illustrative example. nih.gov
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time.
MD simulations can be employed to explore the conformational landscape of this compound in different environments, such as in the presence of solvent molecules or within a simulated biological membrane. These simulations can reveal the flexibility of the molecule, including the rotational dynamics around the bond connecting the pyrimidine and tolyl moieties, and how it interacts with its surroundings. Such information is vital for understanding its potential biological activity and transport properties. While the principles of MD are well-established, specific simulation studies focused solely on this compound are not extensively documented in publicly available literature.
Intermolecular Interaction Dynamics and Solvent-Solute Interactions
Currently, there are no dedicated studies in the scientific literature that computationally model the intermolecular interaction dynamics or the specific solvent-solute interactions of this compound. Such research would be essential for predicting its behavior in various chemical environments, including its solubility and crystal packing forces.
Reaction Pathway Analysis and Mechanistic Predictions
Detailed computational analyses of the reaction pathways for the synthesis or subsequent transformations of this compound are not available. Mechanistic predictions based on computational modeling would provide significant insights into its reactivity.
No research has been published on the characterization of transition states for the key synthetic steps involved in the formation of this compound or its reactions.
There is a lack of published data concerning the reaction energetics and kinetic barrier calculations for reactions that involve this compound. This information is critical for understanding reaction rates and optimizing synthetic procedures.
Protonation Equilibria and pKa Prediction for Ionizable Centers
Computational studies to determine the protonation equilibria and predict the pKa values for the ionizable centers of this compound have not been reported in the available literature.
There are no available computational studies that identify the most likely protonation sites on the this compound molecule or calculate the relative stabilities of the resulting conjugate acids.
No computationally predicted or experimentally determined pKa values for this compound in various media have been found in the scientific literature.
Despite a comprehensive search for computational chemistry and molecular modeling data specifically for the compound This compound , no dedicated studies detailing its supramolecular interactions, hydrogen bonding, π-π stacking, co-crystal formation, or crystal packing were identified.
Therefore, this article cannot be generated with the required detailed research findings and data tables as per the instructions, due to the lack of available scientific literature and computational data for the specified compound.
Chemical Reactivity and Transformation Pathways of 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
Reactions of the Nitro Group: Reduction, Denitration, and Other Transformations
The nitro group at the C5 position of the pyrimidine (B1678525) ring is a key driver of the compound's reactivity. Its strong electron-withdrawing nature activates the pyrimidine ring and the nitro group itself is susceptible to various transformations.
The reduction of the nitro group to a primary amine is a fundamental transformation, yielding pyrimidine-4,5,6-triamine (B90907) derivatives. These resulting triamines are valuable precursors for the synthesis of various fused heterocyclic systems, such as purines. The selection of the reducing agent and reaction conditions is crucial to achieve chemoselectivity, avoiding the reduction of the pyrimidine ring itself.
Commonly employed methods for the reduction of nitro groups on pyrimidine rings include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or sodium dithionite (B78146) (Na2S2O4) are also effective. The choice of reagent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For instance, milder reducing agents would be preferred to preserve the integrity of other potentially reducible moieties.
Table 1: Potential Reagents for the Reduction of the Nitro Group
| Reagent/System | Typical Conditions | Product |
| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature | Pyrimidine-4,5,6-triamine derivative |
| SnCl₂, HCl | Ethanol, reflux | Pyrimidine-4,5,6-triamine derivative |
| Na₂S₂O₄ | Aqueous or alcoholic solution | Pyrimidine-4,5,6-triamine derivative |
| Fe, CH₃COOH | Acetic acid, elevated temperature | Pyrimidine-4,5,6-triamine derivative |
The 5-nitro group, being a strong electron-withdrawing group, significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). In some instances, particularly with potent nucleophiles or under specific reaction conditions, the nitro group itself can be displaced. This reactivity is less common than the displacement of halogens but is a known phenomenon in highly electron-deficient aromatic systems.
The feasibility of the nitro group acting as a leaving group in 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine would depend on the nature of the incoming nucleophile and the stability of the Meisenheimer intermediate. Strong nucleophiles such as alkoxides or thiolates could potentially displace the nitro group, although this transformation often requires forcing conditions. The presence of the amino groups at the C4 and C6 positions also influences the electronic landscape of the pyrimidine ring and thus its susceptibility to such reactions.
Reactions Involving the Amine Moieties: Alkylation, Acylation, and Condensation
The presence of a primary amine at the C6 position and a secondary amine at the C4 position offers multiple sites for derivatization.
The differential reactivity of the primary and secondary amino groups allows for selective derivatization. The primary amine at the C6 position is generally more nucleophilic and less sterically hindered than the secondary amine attached to the o-tolyl group. This difference can be exploited to achieve selective alkylation or acylation at the C6-NH2 group under controlled conditions.
For instance, reaction with one equivalent of an acylating agent, such as an acid chloride or anhydride, at low temperatures would likely lead to preferential acylation of the primary amine. Similarly, alkylation with a suitable alkyl halide could be directed towards the C6-amino group. Derivatization of the secondary amine at the C4 position would typically require more forcing conditions or the use of a strong base to deprotonate the amine first, thereby increasing its nucleophilicity.
The diamine scaffold of this compound is a versatile building block for the construction of fused heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting 1,2,3-triaminobenzene analogue (a pyrimidine-4,5,6-triamine) can undergo cyclization reactions with various one-carbon synthons to form purine (B94841) derivatives.
For example, reaction of the triamine with reagents such as formic acid, triethyl orthoformate, or cyanogen (B1215507) bromide can lead to the formation of a purine ring fused to the pyrimidine core. The specific substituent at the 8-position of the resulting purine is determined by the one-carbon source used in the cyclization.
Table 2: Potential Cyclization Reactions to Form Purine Derivatives
| Reagent | Resulting Purine Substituent at C8 |
| Formic Acid | Hydrogen |
| Triethyl Orthoformate | Hydrogen |
| N,N-Dimethylformamide dimethyl acetal | Hydrogen |
| Acid Chlorides (RCOCl) | Alkyl/Aryl group (R) |
| Carbon Disulfide (CS₂) | Thiol |
This table illustrates potential cyclization pathways based on established purine syntheses from pyrimidine triamines.
Reactions of the Pyrimidine Heterocyclic Ring
The pyrimidine ring in this compound is electron-deficient due to the presence of two ring nitrogen atoms and the powerful electron-withdrawing nitro group. This electronic characteristic governs its reactivity.
The ring is generally deactivated towards electrophilic aromatic substitution. If such a reaction were to occur, it would require harsh conditions, and the substitution pattern would be directed by the existing substituents. However, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. As discussed, this can lead to the displacement of a suitable leaving group.
Furthermore, the pyrimidine ring can undergo ring-opening and transformation reactions under certain conditions, although this is less common for highly substituted and stabilized pyrimidines. For instance, treatment with strong bases or certain nucleophiles can lead to cleavage of the heterocyclic ring. acs.org The stability of the pyrimidine core in this compound, however, suggests that such transformations would require energetic conditions. The presence of the amino groups also donates electron density to the ring, which can modulate its reactivity compared to pyrimidines with only electron-withdrawing substituents.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Core
The reactivity of the pyrimidine core in this compound is dictated by the electronic properties of its constituent atoms and substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. mdpi.com This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C-5 position. Conversely, the electron-donating amino groups at C-4 and C-6 counteract this effect to some extent.
Nucleophilic Aromatic Substitution:
The high electron deficiency of the ring, particularly at the C-2, C-4, and C-6 positions, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. While the title compound lacks a typical halogen leaving group, it can potentially undergo nucleophilic substitution of hydrogen (SNAr-H), a process well-documented for electron-poor aromatic and heteroaromatic systems. nih.govacs.orgnih.gov In this mechanism, a nucleophile attacks an electron-deficient carbon atom, forming a σ-complex (a Meisenheimer-type adduct), which then rearomatizes through the elimination of a hydride ion, typically facilitated by an oxidizing agent. mdpi.com
For this compound, the most likely site for nucleophilic attack would be the C-2 position, which is ortho to two ring nitrogens and para to the activating nitro group. The existing amino groups at C-4 and C-6 may be displaced under harsh conditions, but substitution at the C-2 hydrogen is a more probable pathway.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its π-deficient character, which deactivates it towards attack by electrophiles. researchgate.net Such reactions typically require the presence of multiple strong electron-donating (activating) groups on the ring. researchgate.net The amino groups at C-4 and C-6 are potent activating groups and would direct an incoming electrophile to the C-5 position. However, this position is already occupied by the nitro group, which is one of the strongest deactivating groups for electrophilic substitution. Therefore, further electrophilic substitution on the pyrimidine core of this compound is considered highly improbable under standard conditions.
Ring Transformations and Rearrangement Reactions
The electron-deficient nature of the substituted pyrimidine ring also makes it susceptible to reactions that involve cleavage and reformation of the heterocyclic core, leading to different ring systems.
Ring Transformations:
Nucleophilic attack can initiate a cascade of reactions resulting in a complete transformation of the pyrimidine ring. A common example is the reaction of pyrimidine derivatives with hydrazine (B178648). nih.gov Treatment of this compound with hydrazine could potentially lead to a ring contraction, yielding a substituted pyrazole (B372694). This transformation is driven by the initial nucleophilic attack of hydrazine on the pyrimidine ring, followed by ring-opening and subsequent recyclization with the expulsion of a portion of the original ring. nih.govrsc.org
Another potential transformation involves the conversion of pyrimidines into pyridines. This rearrangement can be induced by certain nucleophiles, and the presence of a 5-nitro group is known to facilitate such processes. wur.nlacs.org The reaction proceeds through the formation of an intermediate adduct which then undergoes ring-opening and recyclization to form the more stable pyridine (B92270) ring.
Rearrangement Reactions:
Intramolecular rearrangements are also known for the pyrimidine system. The Dimroth rearrangement, for instance, involves the transposition of an endocyclic and an exocyclic nitrogen atom and its substituent. While the classic Dimroth rearrangement involves an N-alkylated or N-arylated imino group, analogous transformations could be envisaged under specific thermal or catalytic conditions for the title compound, potentially involving the N4-(o-tolyl)amino group. Other named rearrangements, such as the Smiles or Meisenheimer rearrangements, could also be mechanistically plausible under basic conditions, involving intramolecular nucleophilic attack. thermofisher.com
Reactions of the o-Tolyl Substituent
The o-tolyl group attached at the N4 position provides an additional site for chemical modification, behaving as a substituted benzene (B151609) ring.
Electrophilic Aromatic Substitution on the Tolyl Ring
The o-tolyl ring is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and regioselectivity of this substitution are controlled by the two existing substituents on the ring: the methyl group (-CH₃) and the pyrimidinylamino group (-NH-pyrimidine).
Amino Group Influence: The nitrogen atom attached to the ring is a powerful activating group and is an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (arenium ion). libretexts.org
Methyl Group Influence: The methyl group is a moderately activating group and is also an ortho, para-director through an inductive effect and hyperconjugation. libretexts.org
The combined effect of these two groups strongly activates the tolyl ring for electrophilic attack. The most favorable positions for substitution are those that are ortho or para to the strongly activating amino group. The position para to the amino group (C-5' of the tolyl ring) is the most sterically accessible and electronically activated site. The position ortho to the amino group (C-3' of the tolyl ring) is also activated but may experience some steric hindrance from the adjacent methyl group and the bulky pyrimidine moiety.
| Reaction Type | Typical Reagents | Major Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at the position para to the amino group. |
| Nitration | HNO₃, H₂SO₄ | Introduction of a -NO₂ group, primarily at the para position. masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Introduction of a -SO₃H group, primarily at the para position. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (R), likely at the para position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (RCO-), likely at the para position. |
Modification of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group of the o-tolyl substituent can be chemically modified without altering the aromatic rings.
Oxidation: The benzylic methyl group can be oxidized to various functional groups depending on the strength of the oxidizing agent and the reaction conditions.
Partial Oxidation: Mild oxidizing agents can convert the methyl group to an aldehyde (-CHO) or a hydroxymethyl group (-CH₂OH).
Complete Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, will typically oxidize the methyl group completely to a carboxylic acid (-COOH). researchgate.net
Halogenation: Halogenation can occur at the methyl group via a free-radical mechanism, distinct from the electrophilic halogenation of the ring. This reaction is typically initiated by UV light or a radical initiator (like AIBN).
Free-Radical Halogenation: Reaction with N-bromosuccinimide (NBS) or Cl₂/Br₂ under UV irradiation can lead to the substitution of one or more hydrogen atoms of the methyl group with halogens, yielding benzylic halides (-CH₂X, -CHX₂, -CX₃). organic-chemistry.org
| Transformation | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | -COOH |
| Oxidation to Aldehyde | CrO₃ or PCC | -CHO |
| Monobromination | N-Bromosuccinimide (NBS), peroxide | -CH₂Br |
| Monochlorination | SO₂Cl₂, peroxide | -CH₂Cl |
Catalytic Transformations of this compound
While the title compound itself is not a typical substrate for many catalytic transformations due to the lack of a suitable leaving group, the synthesis of this molecule and its derivatives heavily relies on modern catalytic methods.
Strategies for Introducing New Functional Groups on the Pyrimidine Core
The pyrimidine ring is a key locus for introducing structural diversity. The inherent electronic properties of the ring, influenced by the nitrogen atoms and the nitro group, allow for targeted functionalization.
A primary strategy for functionalizing the pyrimidine core involves the introduction of a halogen atom, which then serves as a handle for transition metal-catalyzed cross-coupling reactions. The C2 position of the pyrimidine ring is a common site for such modifications. Halogenated pyrimidines can be synthesized and subsequently used in reactions like Suzuki, Stille, and Heck couplings to introduce new carbon-carbon bonds. nih.gov For instance, a bromo-substituted pyrimidine can react with a wide array of boronic acids or organostannanes to yield (hetero)aryl-substituted pyrimidines, significantly expanding the structural diversity of the scaffold. nih.gov
Below is a representative table of potential cross-coupling reactions on a halogenated 5-nitropyrimidine (B80762) core.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Heteroaryl-substituted pyrimidine |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl-substituted pyrimidine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted pyrimidine |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino-substituted pyrimidine |
Beyond cross-coupling, new substituents can be introduced via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the 5-nitro group activates the pyrimidine ring, making positions like C4 and C6 susceptible to attack by nucleophiles. Research on 4,6-dichloro-5-nitropyrimidine (B16160) has shown that the chlorine atoms can be displaced by various amines under mild conditions to form symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. chemrxiv.org This reactivity indicates that if a suitable leaving group were present on the this compound scaffold, similar substitutions with a range of nucleophiles (alcohols, thiols, amines) would be feasible to introduce diverse alkyl, aryl, and heteroaryl moieties.
Modification of the Nitro Group into Diverse Functionalities
The nitro group is a highly versatile functional group that can be chemically transformed into a variety of other substituents, serving as a linchpin for extensive derivatization. nih.govnih.gov
The most common transformation of the nitro group is its reduction to a primary amine (amino group). This conversion can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.org The resulting 5-aminopyrimidine derivative is a valuable intermediate, as the newly formed amino group can undergo further reactions like acylation, sulfonylation, or diazotization.
Other important transformations include the conversion of the nitro group to an azido (B1232118) or cyano functionality. The azido group is particularly useful as it can participate in cycloaddition reactions, such as "click chemistry," to form triazoles. nih.gov The introduction of a cyano group provides a precursor for the synthesis of carboxylic acids, amides, or tetrazoles. rsc.org
The transformation of the nitro group can be strategically employed to construct fused heterocyclic ring systems. derpharmachemica.com A common approach involves the reduction of the nitro group to an amine, which can then react with an adjacent functional group or an external reagent to form a new ring. For example, the resulting 5-amino-4,6-diaminopyrimidine scaffold can be cyclized with appropriate reagents to form purines, a critical core in medicinal chemistry. chemrxiv.org This strategy allows for the synthesis of complex, polycyclic molecules such as pyrazolo[1,5-a]pyrimidines and nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines from aminoazole precursors. organic-chemistry.org
Derivatization of the Primary and Secondary Amine Groups
The this compound scaffold features two distinct amine groups: a primary amine at the C6 position and a secondary amine (N4-o-tolyl) at the C4 position. Their differing steric environments and electronic properties allow for selective functionalization.
The primary amine at C6 is generally more accessible and nucleophilic, making it the preferred site for reactions like acylation, alkylation, and sulfonylation under controlled conditions. This selective reactivity allows for the modification of the C6-amino group while leaving the more sterically hindered N4-(o-tolyl)amine intact. Following the functionalization of the primary amine, the secondary amine can be modified under more stringent reaction conditions if desired. This stepwise approach provides a reliable method for creating a diverse library of derivatives with specific substitutions at each amine position. Such selective derivatization is a key strategy in structure-activity relationship (SAR) studies for optimizing molecular properties. nih.gov
An in-depth examination of the chemical compound this compound reveals a versatile scaffold amenable to a wide array of synthetic transformations. These modifications are crucial for developing new molecular entities with potential applications in various fields of chemical and biological research. This article explores the derivatization and functionalization strategies for this specific pyrimidine core, focusing on reactions at the amino substituents, modifications of the o-tolyl group, and its use as a precursor for more complex heterocyclic structures.
Supramolecular Chemistry and Conceptual Materials Science Applications of 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
Investigation of Self-Assembly Processes
The self-assembly of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine into ordered supramolecular structures is a process governed by a variety of non-covalent interactions. These interactions are dictated by the molecule's unique chemical structure, which includes a pyrimidine (B1678525) ring, a nitro group, two amine groups, and an o-tolyl substituent.
Molecular Recognition and Non-Covalent Interactions Leading to Self-Assembly
The primary non-covalent interactions expected to drive the self-assembly of this compound include hydrogen bonding and π-π stacking. The amine groups can act as hydrogen bond donors, while the nitro group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.
In a related compound, 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, intramolecular N-H...O hydrogen bonds are observed. nih.gov It is highly probable that this compound would also exhibit similar intramolecular hydrogen bonding. Furthermore, intermolecular hydrogen bonds are crucial for the formation of larger assemblies.
The aromatic pyrimidine and o-tolyl rings facilitate π-π stacking interactions, which are another significant driving force for self-assembly. The electronic polarization of the molecule, influenced by the electron-withdrawing nitro group, can enhance these stacking interactions.
Formation of Supramolecular Architectures (e.g., Dimers, Chains, Networks)
The interplay of the aforementioned non-covalent interactions can lead to the formation of various supramolecular architectures. For instance, molecules of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine are known to form centrosymmetric dimers through pairs of three-center C-H...O hydrogen bonds. nih.gov These dimers are then further linked into chains via π-π stacking interactions. nih.gov
Based on this, it can be postulated that this compound would similarly form dimeric structures, which could then extend into one-dimensional chains or even more complex two- or three-dimensional networks. The specific architecture will be influenced by factors such as solvent and temperature.
Co-crystallization and Crystal Engineering with this compound
Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, based on an understanding and utilization of intermolecular interactions. Co-crystallization is a powerful tool in crystal engineering, allowing for the modification of a compound's physicochemical properties without altering its chemical identity.
Design and Synthesis of Multi-Component Crystalline Systems
The design of multi-component crystalline systems involving this compound would involve selecting co-formers that can form robust and predictable non-covalent interactions with the target molecule. Suitable co-formers would be molecules with complementary hydrogen bonding sites or aromatic rings capable of engaging in π-π stacking.
The synthesis of these co-crystals would typically involve techniques such as slow evaporation from solution, grinding, or slurry crystallization. The choice of solvent can also play a critical role in determining the final crystalline form.
Influence of Co-formers on Crystal Packing and Interaction Networks
The introduction of a co-former can significantly alter the crystal packing and the network of intermolecular interactions. A co-former with strong hydrogen bonding capabilities could disrupt the self-assembly of this compound and form a new, more stable hydrogen-bonded network.
Conceptual Exploration of this compound as a Building Block for Functional Materials
The unique structural and electronic features of this compound make it an interesting candidate as a building block for the development of functional materials. The presence of a nitro group, which is a known chromophore, suggests potential applications in optics and photonics.
The ability of this molecule to self-assemble into ordered structures could be exploited for the fabrication of materials with anisotropic properties. For instance, the one-dimensional chains formed through self-assembly could exhibit interesting charge transport or photoluminescent properties.
Furthermore, the co-crystallization of this compound with other functional molecules could lead to the development of new materials with tailored properties, such as non-linear optical materials, sensors, or pharmaceutical co-crystals with improved bioavailability.
Below is a table summarizing the crystallographic data of a related compound, N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, which provides insight into the potential crystal system and unit cell parameters for derivatives of this class. nih.gov
| Crystal Data | Value |
| Chemical Formula | C18H17N5O2 |
| Molecular Weight | 335.37 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.794(2) |
| b (Å) | 7.0019(14) |
| c (Å) | 23.650(6) |
| β (°) | 109.02(3) |
| Volume (ų) | 1689.8(6) |
| Z | 4 |
Theoretical Integration into Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, catalysis, and sensing. The suitability of a molecule for integration into these frameworks depends on its geometry and the presence of suitable functional groups for forming strong, directional bonds.
Theoretically, this compound possesses several features that make it a candidate for incorporation into COFs and MOFs. The two amine groups on the pyrimidine ring could serve as reactive sites for forming covalent linkages, such as imine or boronate ester bonds, which are common in COF synthesis. The o-tolyl group introduces a degree of steric hindrance that could be exploited to control the porosity and dimensionality of the resulting framework.
A hypothetical data table summarizing the potential of this compound as a building block is presented below:
| Framework Type | Potential Linkage Points | Potential Modulating Groups | Theoretical Advantages |
| COF | Diamine groups for covalent bond formation (e.g., imine, amide) | o-tolyl group (steric control), Nitro group (electronic tuning) | Tunable porosity, Defined pore environment |
| MOF | Pyrimidine and amine nitrogens for metal coordination | o-tolyl group (steric hindrance), Nitro group (electronic influence) | Tailorable electronic properties, Potential for catalytic sites |
Potential as a Component in Hydrogen-Bonded Organic Frameworks (HOFs)
Hydrogen-Bonded Organic Frameworks (HOFs) are self-assembled through non-covalent interactions, primarily hydrogen bonds. These frameworks are often more flexible and can be processed under milder conditions than their covalently bonded counterparts.
The molecular structure of this compound is rich in hydrogen bond donors (the amine groups) and acceptors (the pyrimidine nitrogens and the nitro group). This multiplicity of hydrogen bonding sites suggests a strong propensity for self-assembly into well-defined, extended networks. The interplay between the N-H···N and N-H···O hydrogen bonds could lead to the formation of robust one-, two-, or three-dimensional architectures.
The o-tolyl group would play a crucial role in directing the self-assembly process. Its steric bulk could prevent the formation of overly dense structures, thereby promoting the creation of porous HOFs. Furthermore, π-π stacking interactions between the pyrimidine and tolyl rings could provide additional stabilization to the framework. The specific arrangement of molecules would be a delicate balance between the directional hydrogen bonds and the less directional van der Waals and π-stacking forces.
Theoretical Considerations for Optical or Electronic Materials
The electronic structure of this compound, characterized by the electron-donating amine groups and the electron-withdrawing nitro group attached to the π-deficient pyrimidine ring, suggests potential for interesting optical and electronic properties.
The molecule possesses an intrinsic "push-pull" electronic character. The amine groups act as electron donors, pushing electron density into the pyrimidine ring, while the nitro group acts as a strong electron acceptor, pulling electron density away. This intramolecular charge transfer (ICT) is a key feature that could be harnessed in materials science.
In a hypothetical crystalline architecture, the alignment of these molecules could lead to intermolecular charge transfer pathways. For instance, if the molecules stack in a head-to-tail fashion, where the donor part of one molecule is in proximity to the acceptor part of a neighboring molecule, efficient charge transport could be facilitated. The extent of this charge transfer would be highly dependent on the specific crystal packing and the intermolecular distances and orientations.
The ICT character of this compound also suggests potential for luminescence. Molecules with strong ICT often exhibit fluorescence, where the emission wavelength is sensitive to the local environment. This solvatochromic behavior could be exploited for sensing applications. For example, the binding of an analyte to the framework could perturb the electronic structure of the molecule, leading to a detectable change in the fluorescence color or intensity.
Conceptually, a material based on this compound could be designed as a sensor for specific ions or small molecules. The porous nature of a hypothetical HOF or COF would allow analytes to diffuse into the framework and interact with the this compound units. The nitro and amine groups could act as binding sites, and this binding event could trigger a luminescent response.
A summary of the theoretical optoelectronic properties is provided in the table below:
| Property | Underlying Molecular Feature | Potential Application |
| Charge Transfer | Push-pull system (amine donors, nitro acceptor) | Organic semiconductors, Photoconductive materials |
| Luminescence | Intramolecular Charge Transfer (ICT) | Fluorescent sensors, Light-emitting materials |
Structure Activity Relationship Sar Studies and Theoretical Ligand Design from the Pyrimidine Scaffold
General Principles of Quantitative Structure-Activity Relationships (QSAR) Applied to Pyrimidine (B1678525) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models can provide valuable insights into the structural requirements for a desired biological effect, guiding the design of more potent and selective molecules. researchgate.net
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For the pyrimidine scaffold, a variety of descriptors are considered to capture its electronic, steric, and hydrophobic characteristics. researchgate.net These can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular weight, number of rotatable bonds, and topological polar surface area (TPSA). hufocw.org
Electronic descriptors: These quantify the electronic properties of the molecule, including partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: The most common hydrophobic descriptor is LogP, which represents the logarithm of the partition coefficient between n-octanol and water. researchgate.net
For a hypothetical series of analogs of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine, the following table illustrates a selection of relevant molecular descriptors that could be used in a QSAR study.
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |
| 1 | H (Parent Compound) | 283.29 | 3.15 | 115.4 | 3 |
| 2 | -CH3 | 297.32 | 3.55 | 115.4 | 3 |
| 3 | -Cl | 317.74 | 3.86 | 115.4 | 3 |
| 4 | -OCH3 | 313.32 | 3.08 | 124.6 | 4 |
| 5 | -CF3 | 351.29 | 4.01 | 115.4 | 3 |
This table contains interactive data. The values are hypothetical and for illustrative purposes.
Once the molecular descriptors are calculated for a series of compounds with known biological activities, a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed for this purpose. nih.gov
A conceptual MLR model for the pyrimidine derivatives could take the following form:
pIC50 = β₀ + β₁(LogP) + β₂(TPSA) + β₃(Molecular Weight)
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The quality and predictive power of the QSAR model are assessed using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust QSAR model can then be used to predict the biological activity of newly designed compounds based on their calculated descriptors. tandfonline.com
Molecular Docking and Binding Affinity Predictions for Theoretical Protein-Ligand Interactions (Conceptual)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.gov This method is instrumental in understanding the binding mode of pyrimidine derivatives within the active site of a hypothetical biological target. remedypublications.com
For a conceptual study involving this compound, a hypothetical protein target would first be identified. The binding site, or pocket, of this protein would then be characterized. Molecular docking simulations would be performed to place the pyrimidine derivative into this binding site in various possible conformations.
The interactions between the ligand and the protein are then analyzed. These interactions can include:
Hydrogen bonds: The amino groups and the nitro group of the pyrimidine scaffold can act as hydrogen bond donors and acceptors, respectively.
Hydrophobic interactions: The tolyl group and the pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π stacking: The aromatic pyrimidine and tolyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Electrostatic interactions: The polarized nitro group can form electrostatic interactions with charged residues.
The following table illustrates a hypothetical summary of intermolecular interactions for this compound docked into a putative kinase binding site.
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | Amino group at C4 | Asp150 | 2.9 |
| Hydrogen Bond | Nitro group | Lys75 | 3.1 |
| Hydrophobic Interaction | Tolyl group | Leu120 | 3.8 |
| π-π Stacking | Pyrimidine ring | Phe148 | 4.2 |
This table contains interactive data. The data is hypothetical and for illustrative purposes.
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. nih.gov These scoring functions calculate a score or binding energy that reflects the strength of the protein-ligand interaction. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. acs.org
By comparing the docking scores and binding modes of a series of pyrimidine derivatives, researchers can predict which modifications to the this compound scaffold are likely to enhance binding affinity. nih.gov This information is crucial for the rational design of more potent inhibitors.
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold (Conceptual)
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Pharmacophore models derived from the this compound scaffold can be used for virtual screening to identify new and structurally diverse compounds with the potential for similar biological activity. nih.gov
Based on the structure of this compound and its potential interactions, a hypothetical pharmacophore model could include the following features:
Hydrogen Bond Acceptor: Corresponding to the nitro group.
Hydrogen Bond Donor: Corresponding to the amino groups.
Aromatic Ring: Representing the pyrimidine and/or tolyl rings.
Hydrophobic Feature: Associated with the tolyl group.
This pharmacophore model can then be used as a 3D query to search large chemical databases for molecules that contain these features in a similar spatial arrangement. nih.gov The identified "hits" from this virtual screening can then be subjected to further computational analysis, such as molecular docking, and eventually, experimental testing. researchgate.net
Absence of Specific Research Hinders Detailed Analysis of this compound
Despite a comprehensive search of scientific literature, detailed research specifically focusing on the structure-activity relationship (SAR) and rational design principles for the chemical compound This compound is not presently available in the public domain. While the pyrimidine scaffold is a well-established and crucial core in medicinal chemistry, leading to the development of numerous therapeutic agents, specific studies elucidating the nuanced design principles for this particular derivative are conspicuously absent.
The rational design of novel chemical entities based on a core structure like this compound would typically involve systematic modifications of its key components: the pyrimidine ring, the 5-nitro group, the N4-(o-tolyl) substituent, and the 4,6-diamine functionalities. The goal of such modifications is to understand how these changes influence the compound's biological activity, selectivity, and pharmacokinetic properties.
In a typical drug discovery program, medicinal chemists would explore several avenues for optimization. For instance, the o-tolyl group at the N4 position would be a primary target for modification. Researchers would likely investigate the impact of altering the methyl group's position on the phenyl ring (to meta- and para-isomers) to probe the spatial requirements of the binding pocket. Furthermore, replacing the methyl group with other substituents of varying electronic and steric properties (e.g., halogens, methoxy (B1213986) groups, or larger alkyl groups) would provide insights into the electronic and hydrophobic interactions that govern activity.
The 5-nitro group , being a strong electron-withdrawing group, plays a significant role in the electronic properties of the pyrimidine ring and can be crucial for binding interactions, such as hydrogen bonding. Rational design strategies would involve its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or even electron-donating groups to modulate the molecule's electronic profile and observe the corresponding effect on biological activity. Such modifications can also impact the compound's metabolic stability and toxicity profile.
The 4,6-diamine core is another key feature. The amino groups often act as crucial hydrogen bond donors or acceptors. Modifications at these positions, such as mono- or di-alkylation, or incorporation into cyclic structures, could be explored to fine-tune the compound's binding affinity and selectivity.
However, without specific published research data, any discussion on the SAR and rational design principles for this compound remains speculative. The scientific community has not yet published studies that would provide the necessary data to construct a detailed and accurate account as requested. Therefore, a thorough and scientifically robust analysis of this specific compound's medicinal chemistry is not possible at this time.
Advanced Analytical Methodologies in the Study of 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis, providing detailed information about complex mixtures.
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like pyrimidine (B1678525) derivatives. researchgate.netnih.gov It is extensively used to assess the purity of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine and to create a detailed impurity profile. The separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC), which separates compounds based on their hydrophobicity. creative-proteomics.com The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information. thermofisher.com
In the context of this compound, an LC-MS method can effectively separate the main compound from starting materials, intermediates, and side-products such as over-reacted or regioisomeric species. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide high precision in identifying and quantifying pyrimidine metabolites and related compounds. creative-proteomics.com Method development involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate), and gradient elution to achieve optimal separation. nih.govresearchgate.netmdpi.com
Table 1: Representative LC-MS Data for Purity Analysis This table presents hypothetical data for illustrative purposes.
| Compound Name | Retention Time (min) | Observed [M+H]⁺ (m/z) | Potential Identity |
| Compound A | 3.5 | 194.05 | Starting Material (e.g., 4,6-dichloro-5-nitropyrimidine) |
| Compound B | 8.2 | 108.08 | Starting Material (o-toluidine) |
| Product | 12.5 | 296.12 | This compound |
| Compound C | 14.1 | 341.11 | Impurity (e.g., Dinitro-derivative) |
| Compound D | 15.3 | 296.12 | Impurity (Isomer) |
While the primary compound is not suitable for GC analysis due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying volatile byproducts, residual solvents, or degradation products that may be present after synthesis. researchgate.netmdpi.com In a typical GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. mdpi.com The column separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification. This method is highly effective for the rapid analysis of volatile organic compounds from medicinal plants or synthetic reactions at an analytical level. researchgate.net
Potential volatile byproducts from the synthesis of this compound could include residual solvents (e.g., ethanol (B145695), THF) or small molecules formed from side reactions.
Table 2: Potential Volatile Byproducts Detectable by GC-MS This table presents hypothetical data for illustrative purposes.
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Potential Identity |
| Peak 1 | 2.1 | 43, 58, 72 | Tetrahydrofuran (Solvent) |
| Peak 2 | 2.8 | 31, 45 | Ethanol (Solvent) |
| Peak 3 | 4.5 | 43, 58 | Acetone (Byproduct) |
On-line Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for real-time monitoring of chemical reactions. magritek.com By circulating the reaction mixture through an NMR spectrometer, chemists can obtain detailed structural and quantitative information as the reaction progresses. nih.govexlibrisgroup.commagritek.com This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize byproduct formation. magritek.com
For the synthesis of this compound, on-line NMR can track the consumption of reactants by monitoring the disappearance of their characteristic signals and the simultaneous appearance of signals corresponding to the product. magritek.com Recent advancements, including ultrafast 2D NMR methods, can provide even deeper mechanistic insights into complex organic reactions like pyrimidine synthesis. nih.govexlibrisgroup.comrsc.org
Table 3: Hypothetical ¹H-NMR Signal Changes During Reaction Monitoring This table presents hypothetical data for illustrative purposes.
| Time (min) | Reactant Signal Integral (e.g., pyrimidine-H) | Product Signal Integral (e.g., new aromatic-H) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.65 | 0.35 | 35 |
| 60 | 0.32 | 0.68 | 68 |
| 120 | 0.05 | 0.95 | 95 |
Application of Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
While this compound itself is not chiral, derivatives can be synthesized that possess stereogenic centers. For such chiral derivatives, determining the enantiomeric purity is critical, especially in pharmaceutical contexts. Chiral chromatography, typically using HPLC or GC with a chiral stationary phase (CSP), is the primary method for separating enantiomers. nih.govlcms.cz
The principle relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. lcms.cz For pyrimidine derivatives, polysaccharide-based or Pirkle-type CSPs have been shown to be effective. nih.gov The successful separation allows for the quantification of each enantiomer, typically expressed as enantiomeric excess (% ee).
Table 4: Example Chiral HPLC Separation of a Hypothetical Derivative This table presents hypothetical data for illustrative purposes.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-Isomer | 15.2 | 98.5 |
| (S)-Isomer | 17.8 | 1.5 |
High-Resolution Techniques for Trace Analysis and Contaminant Identification
Identifying unknown impurities and contaminants at trace levels requires high-resolution analytical techniques. High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC (Ultra-Performance Liquid Chromatography), is the gold standard for this purpose. creative-proteomics.com HRMS instruments can measure the mass of a molecule with very high accuracy (typically <5 ppm), which allows for the determination of its elemental formula. lcms.cz This capability is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions and for identifying unknown contaminants without the need for a reference standard. thermofisher.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) on an HRMS platform can further elucidate the structure of the unknown compound. researchgate.net
Table 5: HRMS Data for a Hypothetical Trace Contaminant This table presents hypothetical data for illustrative purposes.
| Parameter | Value |
| Measured m/z | 312.0985 |
| Proposed Formula | C₁₄H₁₃N₅O₃ |
| Calculated m/z | 312.0991 |
| Mass Error (ppm) | -1.9 |
| Potential Identity | Hydroxylated byproduct |
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Mechanisms and Phase Transitions
Thermal analysis techniques are used to study the effect of heat on a material, providing critical information about its thermal stability, decomposition, and phase transitions. microbiozindia.comparticletechlabs.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com For this compound, a TGA thermogram would show the temperature at which decomposition begins, indicated by a significant loss of mass. microbiozindia.com This helps to define the upper-temperature limit for its handling and storage. The analysis can reveal if decomposition occurs in single or multiple steps. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. microbiozindia.com A DSC scan can identify endothermic events (heat absorption) such as melting and exothermic events (heat release) such as crystallization or decomposition. libretexts.org For a crystalline solid like the title compound, DSC would show a sharp endothermic peak at its melting point, followed by an exothermic event corresponding to its thermal decomposition. iitk.ac.in
Combining TGA and DSC provides a comprehensive understanding of the thermal behavior of the compound. microbiozindia.com
Table 6: Summary of Thermal Analysis Data This table presents hypothetical data for illustrative purposes.
| Analytical Technique | Event | Onset Temperature (°C) | Observation |
| DSC | Melting | ~210 | Endothermic Peak |
| TGA | Decomposition | ~250 | Significant Mass Loss |
| DSC | Decomposition | ~255 | Exothermic Peak |
Future Research Directions and Emerging Paradigms for 5 Nitro N4 O Tolyl Pyrimidine 4,6 Diamine
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine is largely governed by the interplay of its electron-deficient pyrimidine (B1678525) ring, the strongly electron-withdrawing nitro group, and the electron-donating amino substituents. Future research should venture beyond predictable transformations to uncover novel reactivity patterns.
One promising avenue is the exploration of C-H functionalization . thieme-connect.comthieme-connect.com The pyrimidine ring and the o-tolyl group present several C-H bonds that could be selectively activated using transition-metal catalysis. acs.org This would enable the introduction of a wide array of functional groups, leading to the rapid diversification of the core structure and the synthesis of analogues with potentially enhanced properties.
Another area of interest lies in the unconventional transformations of the nitro group . While reduction to an amino group is a standard conversion, exploring partial reductions or reactions that leverage the nitro group to direct other transformations could yield novel heterocyclic systems. Furthermore, the unique electronic environment of the pyrimidine ring might facilitate ring-transformation reactions , where the pyrimidine core is rearranged into other heterocyclic systems, a process that has been observed in other nitropyrimidine derivatives. researchgate.netlookchem.com
| Transformation Type | Potential Reagents/Conditions | Expected Outcome |
| C-H Arylation | Pd(OAc)₂, Pivalic Acid, Aryl Halide | Introduction of new aryl groups on the pyrimidine or tolyl ring |
| Selective Nitro Reduction | Mild reducing agents (e.g., Na₂S₂O₄) | Formation of nitroso or hydroxylamino derivatives |
| Ring Transformation | Strong nucleophiles or bases | Rearrangement to other N-heterocycles like pyridines or triazines |
Integration into Flow Chemistry and Microreactor Technologies
The synthesis of nitrated aromatic compounds often involves highly exothermic and potentially hazardous reactions. jes.or.jpncl.res.in The integration of the synthesis and subsequent transformations of this compound into flow chemistry and microreactor technologies presents a significant opportunity to enhance safety, efficiency, and scalability. mt.comvapourtec.com
Microreactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer, allowing for precise control over reaction parameters. jes.or.jpcomchart.com This is particularly advantageous for nitration reactions, minimizing the risk of runaway reactions and improving the selectivity of the process. researchgate.netnih.govbeilstein-journals.org Flow chemistry also enables the safe handling of hazardous reagents and intermediates by processing them in small, continuous streams. pharmtech.comafricacommons.net The development of a continuous flow synthesis for this compound would not only be a significant advancement in its production but could also serve as a model for the synthesis of other similar compounds. researchgate.netnih.govbeilstein-journals.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volumes |
| Heat Transfer | Limited | Excellent |
| Reaction Time | Hours | Minutes |
| Scalability | Difficult and hazardous | Straightforward by numbering-up |
Expansion of Computational Studies to More Complex Multiscale Systems
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential applications of molecules. For this compound, future computational studies should move beyond single-molecule calculations to more complex multiscale systems . uth.grnusod.net This involves integrating quantum mechanical methods, such as Density Functional Theory (DFT), with classical molecular dynamics (MD) simulations to model the behavior of the molecule in realistic environments. rjeid.comtandfonline.comrsc.orgresearchgate.netnih.gov
Such multiscale models could be used to predict the solid-state packing of the molecule, which is crucial for its application in organic electronic materials. tue.nlkit.edudtu.dk They could also simulate the molecule's interactions with biological macromolecules, aiding in the design of new therapeutic agents. By bridging the gap between molecular properties and macroscopic behavior, multiscale modeling can guide experimental efforts and accelerate the discovery of new applications for this compound.
Conceptual Contributions to Advanced Organic Synthesis Methodologies
The study of this compound can also contribute to the broader field of organic synthesis. The unique electronic and steric features of this molecule can be used to test and refine existing synthetic methodologies or to inspire the development of new ones. For instance, the development of a highly regioselective C-H functionalization protocol for this molecule could lead to general methods applicable to a wider range of substituted pyrimidines. thieme-connect.comresearchgate.netnih.gov
Furthermore, the synthesis of this compound itself can serve as a platform for showcasing novel synthetic strategies. The development of a one-pot, multicomponent reaction to construct the core structure would be a significant contribution to the field of heterocyclic chemistry. orientjchem.orgwjarr.com The challenges associated with the synthesis and functionalization of this molecule can drive innovation in areas such as catalysis and reaction engineering.
Theoretical Design of Pyrimidine-Based Molecular Switches or Sensors
The push-pull electronic nature of this compound, with its electron-donating amino groups and electron-withdrawing nitro group, makes it an intriguing candidate for the development of molecular switches or sensors . rsc.orgjetir.org The absorption and emission properties of the molecule are likely to be sensitive to its environment, such as solvent polarity or the presence of specific analytes.
Theoretical studies, using time-dependent DFT (TD-DFT), can be employed to predict the photophysical properties of the molecule and how they might be modulated by external stimuli. This could involve, for example, designing derivatives where the binding of a metal ion or a small molecule induces a significant change in the fluorescence of the compound. The insights gained from these theoretical studies can then guide the synthesis of novel pyrimidine-based sensors with high selectivity and sensitivity.
| Analyte | Proposed Sensing Mechanism | Predicted Spectroscopic Change |
| Protons (pH) | Protonation of the amino groups | Shift in absorption and fluorescence spectra |
| Metal Cations | Chelation by the diamine and nitro groups | Fluorescence quenching or enhancement |
| Anions | Hydrogen bonding with the N-H groups | Colorimetric change |
Interdisciplinary Research with Emerging Fields in Chemical Science
The potential applications of this compound are not limited to traditional organic chemistry. Future research should actively seek collaborations with emerging fields to explore novel applications. In materials science , the molecule's extended π-system and polar nature could be exploited in the design of new organic semiconductors or nonlinear optical materials. thieme-connect.com
In chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. nih.govnih.govacs.orgwikipedia.org For example, fluorescently labeled analogues could be used to visualize specific cellular components or to monitor enzyme activity. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, suggesting that this compound could also serve as a starting point for the development of new therapeutic agents. acs.orgacs.org
Finally, in the realm of supramolecular chemistry , the hydrogen bonding capabilities of the amino groups and the potential for π-π stacking of the aromatic rings could be utilized to construct well-defined supramolecular architectures. nih.govwikipedia.orgresearchgate.netyoutube.com These could include liquid crystals, gels, or porous materials with interesting properties and applications.
Q & A
Basic: What are the recommended synthetic routes for 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and nitration reactions. A common approach includes:
- Step 1 : Chlorination of the pyrimidine ring at positions 4 and 6 using POCl₃ under reflux conditions.
- Step 2 : Nitration at position 5 using HNO₃/H₂SO₄, requiring precise temperature control (0–5°C) to avoid over-nitration.
- Step 3 : Amine coupling with o-toluidine via Buchwald-Hartwig or Ullmann-type coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
Optimization : Adjust solvent polarity (e.g., DMF vs. toluene), catalyst loading, and reaction time to improve yield. Monitor intermediates via TLC or HPLC to ensure regioselectivity.
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Use a combination of:
- X-ray crystallography : Resolves bond angles and dihedral angles between the pyrimidine core and substituents (e.g., nitro and o-tolyl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic proton splitting for o-tolyl).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 322.32 for C₁₆H₁₄N₆O₂) .
- FT-IR : Nitro group stretching vibrations (~1520 cm⁻¹) and NH bending (~1600 cm⁻¹) validate functional groups.
Advanced: What strategies are employed to analyze conflicting bioactivity data across studies involving pyrimidine derivatives?
Address contradictions via:
- Dose-response standardization : Normalize data using IC₅₀/EC₅₀ values across cell lines (e.g., HepG2 vs. HEK293).
- Assay validation : Compare results from orthogonal methods (e.g., MTT assay vs. flow cytometry for cytotoxicity).
- Structural analogs : Test derivatives (e.g., fluoro or methyl substitutions) to isolate substituent effects .
- Meta-analysis : Cross-reference with databases like PubChem to identify outliers or methodological biases .
Advanced: How can molecular docking studies be designed to predict interactions between this compound and biological targets?
Follow this workflow:
- Target selection : Prioritize kinases (e.g., EGFR) or DNA topoisomerases based on nitro group redox activity .
- Ligand preparation : Optimize protonation states (e.g., nitro as electron-withdrawing group) using software like AutoDock Tools.
- Grid generation : Focus on ATP-binding pockets or intercalation sites (grid size: 60×60×60 Å).
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) and validate via MD simulations .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogs with halogen (F, Cl) or alkyl (methyl, ethyl) groups at the o-tolyl position to assess steric/electronic effects .
- Biological profiling : Test against panels of enzymes (e.g., cytochrome P450) or cancer cell lines to correlate substituents with activity.
- QSAR modeling : Use descriptors like logP, molar refractivity, and HOMO-LUMO gaps to predict bioactivity .
Advanced: How should researchers address discrepancies in physicochemical properties reported across sources?
- Reproducibility checks : Re-measure key properties (e.g., solubility in DMSO, melting point) under controlled conditions.
- Analytical cross-validation : Compare HPLC retention times and NMR shifts with reference standards .
- Literature triangulation : Prioritize peer-reviewed studies over vendor data (e.g., PubChem or Acta Crystallographica ).
Advanced: How can theoretical frameworks guide the investigation of reaction mechanisms in nitro-substituted pyrimidines?
- DFT calculations : Model transition states for nitration or amine coupling using Gaussian09 to predict regioselectivity.
- Marcus theory : Analyze electron transfer in nitro group reduction reactions (e.g., nitro to amine conversion) .
- Hammett plots : Correlate substituent σ values with reaction rates to identify rate-determining steps .
Advanced: What crystallographic techniques are critical for determining the three-dimensional conformation of this compound?
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-NO₂ ≈ 1.47 Å) and torsion angles (e.g., o-tolyl vs. pyrimidine plane ~66°) .
- Powder XRD : Confirm polymorphic purity (e.g., absence of hydrate forms).
- Synchrotron radiation : Enhance resolution for weak scatterers (e.g., nitro oxygen atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
